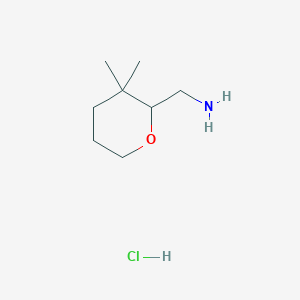

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

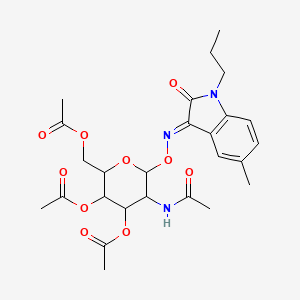

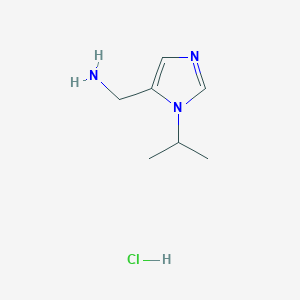

“(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 2138297-43-3 . It has a molecular weight of 180.68 . The IUPAC name for this compound is (2,6-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .

Molecular Structure Analysis

The InChI code for “(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride” is 1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Life Science Research

In life sciences, (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is utilized for various biochemical applications. Its unique structure allows it to interact with biological molecules, aiding in the study of enzyme kinetics and receptor-ligand interactions. This compound can serve as a building block for synthesizing more complex molecules that mimic natural substrates or inhibitors .

Material Science

This chemical is used in material science for the development of new polymeric materials. Due to its reactive hydrazine group, it can be incorporated into polymer chains to alter their properties, such as increasing thermal stability or enhancing electrical conductivity .

Chemical Synthesis

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride plays a crucial role in synthetic chemistry as a reagent or intermediate. It’s particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Chromatography

In chromatographic techniques, this compound can be used as a derivatization agent to improve the detection of aldehydes and ketones. The hydrazine moiety reacts with carbonyl groups to form hydrazones, which are often more detectable by various analytical methods .

Analytical Chemistry

Analytical chemists employ (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride for quantitative and qualitative analysis of ketones and aldehydes in complex mixtures. The derivative hydrazones are typically more stable and can be easily separated and identified .

Pharmacological Research

This compound is a key precursor in the synthesis of pharmacologically active molecules. It’s used to create diazine alkaloids, which have a wide range of therapeutic applications, including anticancer, antibacterial, and antihypertensive activities .

Drug Development

In drug development, (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is used to synthesize novel drug candidates. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their interaction with biological targets .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZQIRSTDKDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)

![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)